2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13(16-8-4-1-5-9-16)10-17-14(19)11-6-2-3-7-12(11)15(17)20/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKOLSJDZFGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb, under reflux conditions . This reaction yields the desired isoindoline-1,3-dione derivatives with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. For instance, heating and relatively quick solventless reactions can be employed to synthesize isoindoline-1,3-dione derivatives . This method not only reduces the environmental impact but also enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the isoindoline and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it can modulate the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction can influence various biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: Exhibits antiviral activity.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Used in the development of thalidomide-based PROTACs.
Uniqueness
2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione stands out due to its unique combination of an isoindoline nucleus and a piperidine moiety, which imparts distinct chemical reactivity and potential bioactivity. Its ability to modulate dopamine receptors and its applications in green chemistry further highlight its uniqueness.
Biological Activity
2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring an isoindoline core and a piperidine ring, suggests various mechanisms of action, particularly in neuropharmacology and oncology.
Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1809471-38-2 |
The primary target of this compound is the dopamine receptor D2 . Research indicates that it acts as an allosteric modulator at this receptor, which is significant for conditions related to dopamine dysregulation, such as Parkinson's disease. The compound has shown potential to revert parkinsonism in animal models, suggesting its therapeutic applicability in neurodegenerative disorders.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance, derivatives of isoindoline structures have been reported to exhibit significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of key signaling pathways such as those involving tyrosine kinases .
Antimicrobial Properties
Research has also indicated that isoindoline derivatives possess antimicrobial activity. In studies where various bacterial strains were tested, compounds similar to this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ciprofloxacin .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies investigating its effects on oxidative stress and neuroinflammation. Compounds with similar structures have demonstrated the ability to reduce oxidative damage in neuronal cells, indicating a promising role in managing neurodegenerative diseases .
Study on Antiparkinsonian Effects
A pivotal study investigated the effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results showed that treatment with the compound significantly improved motor function and reduced dopaminergic neuron loss compared to untreated controls.
Antimicrobial Activity Evaluation
In a comparative study assessing the antimicrobial efficacy of various isoindoline derivatives, one compound exhibited MIC values of 12.4 μM against Staphylococcus aureus and 16.5 μM against E. coli. These findings suggest that modifications to the piperidine moiety can enhance antimicrobial activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione with high purity?
- Methodological Answer : A one-pot reaction strategy is effective, leveraging nucleophilic substitution between piperidine and activated carbonyl intermediates. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring by TLC or HPLC is critical to verify reaction progress and purity .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography resolves the 3D molecular geometry, including bond angles and stereochemistry (e.g., as demonstrated for structurally related isoindoline derivatives) .
- Spectroscopic methods :
- NMR (¹H/¹³C) confirms proton environments and carbon frameworks.
- FT-IR verifies functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹).
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition. For hydrolytic stability, incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data during multi-step syntheses involving this compound?
- Methodological Answer :
- Kinetic profiling : Use in-situ NMR or reaction calorimetry to identify rate-determining steps and intermediates.
- Isotopic labeling : Introduce ¹³C or ²H labels at reactive sites (e.g., carbonyl groups) to trace mechanistic pathways .
- Computational modeling : Apply density functional theory (DFT) to simulate reaction pathways and compare with experimental data .
Q. How can polymorphic forms of this compound be systematically screened and characterized?
- Methodological Answer :
- High-throughput crystallization : Use solvent/antisolvent combinations under controlled temperature and agitation.
- Characterization tools :
- PXRD distinguishes crystalline phases.
- DSC/TGA identifies thermal transitions unique to each polymorph.
- Raman spectroscopy detects subtle structural variations .
Q. What computational approaches predict the compound’s interactions in biological systems?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to identify binding affinities and poses.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
- ADMET prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .
Q. How can theoretical frameworks guide experimental design for this compound’s applications in materials science?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
